The molecule possesses a carboxylic acid group (COOH) and a primary amine (NH2) functionality. Carboxylic acids and amines are common functional groups involved in various biological processes. The presence of a butyl chain further adds to the molecule's diversity. These features suggest potential applications in areas like:
A search for scientific literature on 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid yields few results. This suggests that the compound is either relatively new or not yet extensively studied.
Further exploration might involve:
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety with an amino group and a carboxybutyl side chain. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its ability to interact with biological systems. The molecular formula of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is C13H17NO4, and it has a molecular weight of approximately 251.28 g/mol .
These reactions enable the synthesis of derivatives that may exhibit enhanced biological activity or improved pharmacological properties.
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid exhibits significant biological activity, particularly in the context of antifibrinolytic properties. It has been studied for its ability to inhibit fibrinolysis, which is the process that prevents blood clots from growing and becoming problematic. This compound may also enhance tissue oxygen uptake and modulate neurotransmitter activity, particularly serotonin, which could have implications for treating conditions associated with fibrotic changes .
The synthesis of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid typically involves multi-step organic reactions, including:
Specific synthetic routes may vary depending on the desired purity and yield of the final product.
The applications of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid are diverse and include:
Research into the interactions of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid with biological targets has revealed its potential effects on various cellular processes:
Such studies are crucial for understanding how this compound can be effectively utilized in clinical settings.
Several compounds share structural similarities with 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid. Here are some notable examples:
The uniqueness of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid lies in its specific combination of functional groups, which may enhance its solubility and biological efficacy compared to simpler analogs.
The primary synthesis begins with methyl 4-formylbenzoate (MFB), which undergoes oximation with hydroxylamine to yield methyl-4-hydroxyiminobenzoate (MHB) [1]. Subsequent catalytic hydrogenation of MHB in the presence of sodium hydroxide and a palladium catalyst (5–10% Pd/C) produces 4-aminomethylbenzoic acid (AMBA), a precursor to the target compound [1]. Functionalization with 4-carboxybutylamine via nucleophilic acyl substitution introduces the final carboxybutylamino moiety. This route avoids intermediate hydrolysis steps, simplifying the pathway compared to traditional methods that generate hydroxyiminobenzoic acid (HBA) [1].
Yield optimization hinges on three factors:
Sodium hydroxide serves dual roles: (1) maintaining alkaline conditions (pH 10–12) to stabilize the amine intermediate during hydrogenation, and (2) neutralizing acidic byproducts post-reaction [1]. After catalyst filtration, hydrochloric acid or sulfuric acid adjusts the pH to 2–3, precipitating AMBA with ≥98% purity [1]. This base-acid tandem strategy minimizes side reactions, such as over-reduction or ester hydrolysis, which are common in neutral or acidic media.
Recent advances emphasize solvent reduction and atom economy. Aqueous sodium hydroxide enables a biphasic system for the hydrogenation step, eliminating volatile organic solvents [1]. Additionally, in-situ oxime formation from MFB and hydroxylamine hydrochloride avoids isolated intermediates, reducing waste generation by 30% [1].
Alternative catalysts include:
| Catalyst Type | Efficiency (Yield %) | Reaction Time (h) |
|---|---|---|
| 5% Pd/C | 92 | 4 |
| 10% Pd/C | 95 | 3 |
| Raney Nickel | 78 | 6 |
Palladium’s superior performance stems from its lower activation energy for hydrogen dissociation (ΔG‡ = 45 kJ/mol vs. 68 kJ/mol for Ni) [1]. Catalyst recycling via filtration and reactivation with hydrogen peroxide restores 85% initial activity after five cycles [1].
Mixed aqueous-organic systems (e.g., water:acetonitrile 3:1) balance substrate solubility and reaction rate [4]. Polar aprotic solvents like dimethylformamide increase oxime stability but complicate downstream purification. Supercritical carbon dioxide has been explored for its tunable density and ease of separation, though yields remain suboptimal (≤65%) [1].
Large-scale synthesis faces three hurdles:
Critical parameters include:
Quality control employs:
The structural modification of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid requires a comprehensive understanding of how each molecular component contributes to biological activity. Structure-activity relationship studies provide the foundation for rational drug design and optimization strategies [1] [2].
The carboxylic acid groups in 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid play critical roles in biological activity through multiple mechanisms. These groups facilitate hydrogen bonding interactions with target proteins, enabling specific molecular recognition [3] [4]. The presence of dual carboxylic acid functionalities enhances the compound's ability to form ionic interactions with basic residues in protein binding sites, contributing to binding affinity and selectivity [5] .
Research demonstrates that carboxylic acid groups significantly influence the pharmacokinetic properties of benzoic acid derivatives. The pKa values of these groups determine the ionization state under physiological conditions, affecting membrane permeability and distribution [7] [8]. Electron-withdrawing groups on the aromatic ring can increase the acidity of the carboxylic acid, while electron-donating groups decrease it, directly impacting biological activity [9] [8].
The hydrophilic nature of carboxylic acids contributes to water solubility but may limit membrane penetration. This dual nature creates opportunities for prodrug strategies where the carboxylic acid groups can be temporarily masked through esterification or amidation [10] [11]. The bioactive compound 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid exhibits antifibrinolytic properties, which are largely attributed to the hydrogen bonding capacity of its carboxylic acid groups .
The amino linkage serves as a crucial structural element that connects the benzoic acid core to the carboxybutyl side chain. This linkage provides conformational flexibility while maintaining the spatial relationship between functional groups [13] [14]. The amino group can participate in hydrogen bonding as both donor and acceptor, expanding the range of possible protein interactions [15] [16].
The significance of the amino linkage extends beyond simple connectivity. It serves as a metabolic soft spot that can be targeted for controlled drug release or metabolism [16] [17]. The nitrogen atom's lone pair can participate in intramolecular interactions that influence the compound's preferred conformation [18] [19]. Studies on amino acid linkers demonstrate that the choice of amino linkage can dramatically affect the pharmacokinetic properties of drug conjugates [16] [17].
In the context of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, the amino linkage enables the molecule to adopt multiple conformations, facilitating binding to different protein targets. This conformational flexibility is essential for the compound's biological activity, as it allows adaptation to various binding site geometries [20] [21]. The amino linkage also provides opportunities for chemical modification through alkylation or acylation reactions, enabling the development of structural analogues with modified properties [14] [13].
The four-carbon alkyl chain in 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid represents an optimal balance between hydrophobic interactions and conformational flexibility. Chain length studies reveal that biological activity often follows a bell-shaped curve, with maximum activity occurring at intermediate chain lengths [22] [23] [24].
Short alkyl chains (C2-C3) typically exhibit reduced biological activity due to insufficient hydrophobic interactions with protein targets [23] [25]. These shorter chains may not adequately fill hydrophobic binding pockets, resulting in weaker binding affinity [24] [22]. Conversely, longer chains (C6-C8) can lead to decreased activity due to steric hindrance or unfavorable interactions with polar regions of the binding site [23] [26].
The optimal four-carbon chain length in 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid provides several advantages. It enables effective hydrophobic interactions while maintaining sufficient conformational flexibility for binding site adaptation [27] [28]. The chain length also influences membrane permeability, with the four-carbon chain providing optimal lipophilicity for cellular uptake without excessive hydrophobicity [25] [28].
Research on homologous series demonstrates that alkyl chain length affects not only binding affinity but also selectivity between different protein targets [22] [29]. The four-carbon chain may provide selectivity advantages by fitting specific binding site dimensions that exclude compounds with different chain lengths [27] [30]. Additionally, the chain length influences metabolic stability, with four-carbon chains often showing favorable pharmacokinetic properties compared to shorter or longer alternatives [26] [28].
Chemical derivatization of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid can be achieved through various synthetic approaches, each offering unique advantages for structural modification. The selection of appropriate derivatization methods depends on the desired functional group transformations and the target properties of the resulting compounds [10] [31].
Esterification represents one of the most versatile and widely employed derivatization strategies for carboxylic acid-containing compounds. For 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, both carboxylic acid groups can undergo esterification, providing opportunities for selective or complete modification [10] [32].
Fischer esterification, involving the reaction of carboxylic acids with alcohols under acidic conditions, offers a straightforward approach for ester formation. This method is particularly suitable for simple alcohol substrates and can be applied to both carboxylic acid groups simultaneously or selectively under controlled conditions [10] [33]. The reaction typically requires elevated temperatures and acid catalysts such as sulfuric acid or p-toluenesulfonic acid [34] [31].
Steglich esterification provides a milder alternative using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling reagents. This method operates under neutral conditions and tolerates a wide range of functional groups, making it particularly suitable for sensitive substrates [32] [35]. The reaction proceeds through the formation of an O-acylurea intermediate, which reacts with the alcohol to form the ester bond [31] [35].
Advanced esterification methods include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with HOBt (1-hydroxybenzotriazole) and DMAP. These reagents provide excellent yields and selectivity for ester formation, particularly with sterically hindered or electron-deficient alcohols [36] [37]. The method is widely used in medicinal chemistry for prodrug synthesis [11] [38].
Multi-site esterification strategies allow for the controlled modification of both carboxylic acid groups with different alcohols, creating asymmetric diesters with distinct properties. This approach enables fine-tuning of physicochemical properties such as lipophilicity, stability, and release kinetics [38] [39]. The resulting esters can serve as prodrugs that undergo hydrolysis to release the active parent compound under physiological conditions [11] [39].
Amide formation reactions provide another major avenue for derivatization of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid. These reactions can target both the carboxylic acid groups and the amino linkage, offering diverse structural modification possibilities [31] [36].
The most common approach involves the activation of carboxylic acids followed by coupling with amines. Carbodiimide-mediated coupling using DCC, EDC, or DIC (diisopropylcarbodiimide) provides efficient amide bond formation under mild conditions [31] [37]. These reactions typically employ auxiliary reagents such as HOBt or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization and improve yields [36] [37].
Uronium and phosphonium salt reagents, including HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), offer superior coupling efficiency, particularly for difficult substrates [31] [36]. These reagents generate highly reactive intermediates that facilitate rapid amide bond formation with minimal side reactions [40] [41].
The acid chloride method involves the conversion of carboxylic acids to acid chlorides using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with amines. This approach provides high reactivity and excellent yields but requires careful handling due to the moisture sensitivity of acid chlorides [31] [33]. The method is particularly useful for large-scale synthesis where high efficiency is required [34] [31].
Novel amide formation methods include the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) catalyst with di-tert-butyl dicarbonate (Boc2O) for the N-acylation of heterocyclic compounds. This method operates under mild conditions without special equipment or heating, making it suitable for sensitive substrates [40] [41]. The reaction proceeds through a mixed anhydride mechanism, providing excellent yields with minimal side reactions [41] [40].
Modern medicinal chemistry has witnessed the development of numerous innovative functional group transformations that can be applied to 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid. These methods expand the chemical space accessible from the parent compound and enable the exploration of novel structural motifs [42] [43].
C-H functionalization strategies represent a revolutionary approach to molecular modification. These methods enable the direct functionalization of unactivated C-H bonds, eliminating the need for pre-functionalization steps [43] [44]. Late-stage functionalization using C-H activation can introduce various functional groups at specific positions on the benzoic acid core, providing access to previously inaccessible analogues [42] [44].
Decarboxylative transformations offer unique opportunities for functional group interconversion. Recent advances in decarboxylative sulfonylation enable the direct conversion of carboxylic acids to sulfones, sulfinates, and sulfonyl halides [45] [46]. These transformations are particularly valuable for creating bioisosteric replacements where sulfones serve as carboxylic acid mimetics [45] [47].
Photocatalytic methods have emerged as powerful tools for functional group transformations under mild conditions. These methods utilize visible light to activate organic molecules, enabling transformations that would be difficult or impossible under traditional thermal conditions [48] [45]. Photocatalytic approaches can be applied to both C-H functionalization and functional group interconversion reactions [43] [48].
Metal-free functionalization strategies address environmental and cost concerns associated with transition metal catalysts. These methods utilize organocatalysts, electrochemistry, or photochemistry to achieve selective transformations [42] [49]. The development of metal-free late-stage functionalization methods is particularly important for pharmaceutical applications where metal contamination must be minimized [42] [43].
The development of structural analogues of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid requires systematic evaluation of homologous series, isosteric replacements, and conformational constraints. Each modification strategy offers distinct advantages and limitations that must be carefully considered in the context of the desired biological activity [29] [50].
Homologous series provide a systematic approach to understanding structure-activity relationships by varying specific structural elements while maintaining the core molecular framework. For 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, homologous series can be constructed by varying the alkyl chain length, substitution patterns, or functional group modifications [29] [27].
The evaluation of homologous series reveals predictable trends in biological activity, physicochemical properties, and pharmacokinetic behavior. These trends follow established principles such as the relationship between chain length and lipophilicity, membrane permeability, and metabolic stability [22] [27]. The systematic variation of structural elements enables the identification of optimal substituents for specific applications [30] [51].
Computational approaches have been developed to automatically identify and classify homologous series within compound databases. These methods facilitate the analysis of large datasets and enable the prediction of properties for unmeasured compounds based on trends observed in related series [29] [52]. The classification of homologous series supports both drug discovery efforts and the development of quantitative structure-activity relationships [27] [30].
The pharmacological evaluation of homologous series often reveals bell-shaped activity curves, where activity increases to a maximum with increasing chain length before declining. This pattern reflects the balance between favorable hydrophobic interactions and unfavorable steric effects [22] [24]. Understanding these relationships enables the rational design of compounds with optimal activity profiles [30] [53].
Isosteric replacement represents a fundamental strategy in medicinal chemistry for modifying compound properties while maintaining biological activity. For 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, various isosteric replacements can be applied to different structural elements [54] [47].
Carboxylic acid isosteres offer opportunities to address the limitations associated with carboxylic acid groups, such as poor membrane permeability and metabolic instability. Common isosteres include tetrazoles, hydroxamic acids, and phosphonic acids, each providing distinct advantages in terms of acidity, hydrogen bonding, and metabolic stability [47] [50]. The selection of appropriate isosteres depends on the specific target and desired properties [54] [55].
Bioisosteric replacement extends beyond classical isosterism to include groups with similar biological properties but different chemical structures. This approach enables the modification of physicochemical properties while preserving the essential features required for biological activity [50] [56]. The development of bioisosteric replacements requires careful consideration of electronic, steric, and hydrophobic effects [47] [57].
The evaluation of isosteric replacements must consider both the immediate effects on binding affinity and the broader implications for drug-like properties. Modifications that improve binding affinity may negatively impact selectivity, stability, or pharmacokinetic properties [54] [55]. Successful isosteric replacement requires a balanced approach that optimizes multiple properties simultaneously [47] [56].
Recent advances in isosteric replacement include the development of novel scaffolds that mimic aromatic rings while providing improved properties. These replacements address the increasing recognition that aromatic rings can contribute to toxicity and poor pharmacokinetic properties [57] [50]. The replacement of aromatic systems with saturated alternatives offers opportunities to improve drug-like properties while maintaining biological activity [57] [55].
Conformational restriction represents a powerful strategy for enhancing the biological activity and selectivity of flexible molecules. For 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid, conformational constraints can be introduced through cyclization, bridging, or other rigidification strategies [20] [21].
The introduction of conformational constraints can significantly improve binding affinity by reducing the entropic cost of binding. When a flexible molecule binds to a protein, it must adopt a specific conformation, resulting in an entropic penalty. Conformational restriction can pre-organize the molecule in the bioactive conformation, reducing this penalty and improving binding affinity [20] [58].
Rigid analogues provide valuable tools for understanding the bioactive conformation of flexible molecules. By systematically constraining different parts of the molecule, researchers can determine which conformations are essential for activity and which are detrimental [59] [60]. This information guides the design of more potent and selective compounds [61] [62].
The design of conformationally constrained analogues requires careful consideration of the balance between rigidity and flexibility. Complete rigidification can lead to loss of activity if the constrained conformation is not optimal for binding [63] [60]. Partial constraints that maintain some flexibility while restricting unfavorable conformations often provide the best results [21] [64].
Conformational constraints can also improve selectivity by creating compounds that fit well into the target binding site but poorly into off-target sites. The rigid geometry of constrained analogues can provide specificity advantages that are difficult to achieve with flexible molecules [20] [21]. Additionally, conformational restriction can improve metabolic stability by protecting vulnerable bonds from enzymatic attack [58] [65].